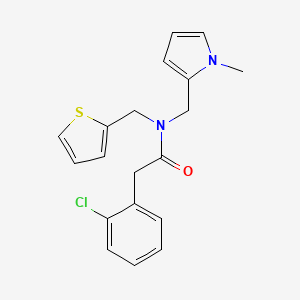
N1-(isoxazol-3-il)-N2-((1-(piridin-3-ilsulfonil)piperidin-4-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of isoxazole, pyridine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and sulfonylation.
Isoxazole Synthesis: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Pyridine Synthesis: The pyridine moiety can be prepared through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The final coupling involves the formation of an amide bond between the isoxazole and pyridine intermediates, followed by sulfonylation to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoxazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with the GABA A α5 receptor, a member of the ligand-gated ion channel superfamily. By binding to this receptor, it modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in regulating neuronal excitability and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(l-Isopropyl-piperidin-4-yl)-6-(5-methyl-3-phenyl-isoxazol-4-ylmethoxy)-nicotinic acid
- 3-(isoxazol-3-yl)-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to the GABA A α5 receptor sets it apart from other compounds with similar structures.
Propiedades
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S/c22-15(16(23)19-14-5-9-26-20-14)18-10-12-3-7-21(8-4-12)27(24,25)13-2-1-6-17-11-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,22)(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNHFUYLIQPMPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B2393188.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)

![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2393197.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)




![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2393210.png)
